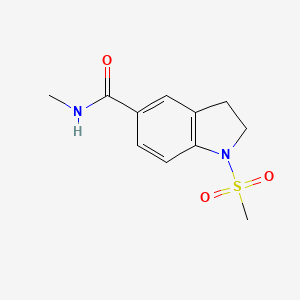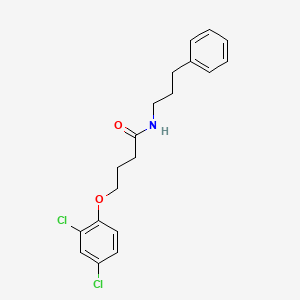![molecular formula C10H8FNO3 B5148000 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5148000.png)
5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, also known as FDIO, is a synthetic compound that has been used in scientific research for its unique properties. FDIO is a heterocyclic compound that contains both an indole and a dioxolane ring, which gives it a distinctive structure.
Mechanism of Action
5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one functions as a fluorescence probe by binding to proteins and other biological molecules. When excited by light, 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one emits a fluorescent signal that can be measured and used to study the interactions between molecules. 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to bind to a variety of proteins, including histidine kinases, which are involved in bacterial signaling pathways.
Biochemical and Physiological Effects:
5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to have minimal effects on biochemical and physiological processes in vitro. 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one does not interfere with enzyme activity or cell viability, which makes it an ideal fluorescent probe for studying biological systems.
Advantages and Limitations for Lab Experiments
The advantages of using 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one in lab experiments include its unique fluorescence properties, high quantum yield, and long fluorescence lifetime. 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is also non-toxic and does not interfere with biochemical and physiological processes. However, the limitations of using 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one include its high cost and the need for specialized equipment to measure fluorescence signals.
Future Directions
There are several future directions for the use of 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one in scientific research. One potential application is in the study of bacterial signaling pathways, where 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one could be used to study the interactions between histidine kinases and response regulators. Another potential application is in the study of protein-protein interactions, where 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one could be used to study the interactions between proteins involved in intracellular signaling pathways. Additionally, 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one could be used in the development of new fluorescent probes for studying biological systems.
Synthesis Methods
5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one can be synthesized through a multistep process that involves the reaction of 2,3-dihydroxybenzaldehyde with ethyl glyoxylate to form a spiro intermediate. The spiro intermediate is then reacted with fluorine gas to produce 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one. This synthesis method has been optimized to produce high yields of pure 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one.
Scientific Research Applications
5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been used in scientific research for its unique fluorescence properties. 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has a high quantum yield and a long fluorescence lifetime, which makes it an ideal fluorescent probe for studying biological systems. 5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been used to study a variety of biological processes, including protein-protein interactions, enzyme activity, and intracellular signaling pathways.
properties
IUPAC Name |
5'-fluorospiro[1,3-dioxolane-2,3'-1H-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c11-6-1-2-8-7(5-6)10(9(13)12-8)14-3-4-15-10/h1-2,5H,3-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBPYQDOLDEAIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)C3=C(C=CC(=C3)F)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666966 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,4-trimethyl-1-phenyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole](/img/structure/B5147922.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate](/img/structure/B5147926.png)


![3-methyl-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5147950.png)
![5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5147961.png)
![N-{[(4-bromo-2-fluorophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5147967.png)
![5-{[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5147970.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-fluorophenyl)acetamide](/img/structure/B5147975.png)
![5-bromo-2-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5147978.png)
![N-(2,4-difluorophenyl)-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5147993.png)


![5-{3-chloro-4-[3-(3,4-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5148027.png)